2,6-Difluoro-3-(methylthio)pyridine
Overview
Description
2,6-Difluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H5F2NS and a molecular weight of 161.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(methylthio)pyridine typically involves the reaction of 2,6-difluoropyridine with a methylthiolating agent under specific conditions. One common method is the nucleophilic substitution reaction where 2,6-difluoropyridine reacts with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2,6-Difluoro-3-(methylthio)pyridine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and result in specific effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the methylthio group, making it less versatile in certain reactions.
3-Methylthio-2-fluoropyridine: Contains only one fluorine atom, affecting its reactivity and applications.
2,6-Dichloro-3-(methylthio)pyridine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
2,6-Difluoro-3-(methylthio)pyridine is unique due to the combination of its fluorine atoms and methylthio group, which confer distinct reactivity and versatility in chemical synthesis and research applications. This makes it a valuable compound in various scientific and industrial contexts .
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHFXCIBNGVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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